molecular formula C12H18Cl2N2O B1501123 1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride CAS No. 1185307-80-5

1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride

Cat. No. B1501123
CAS RN: 1185307-80-5
M. Wt: 277.19 g/mol
InChI Key: FCDXSGHKRJOTDL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .


Synthesis Analysis

1-(3-Chlorophenyl)-piperazine is a metabolite of trazodone . It has been found in 3,4-MDMA tablets seized by law enforcement . This product is intended for research and forensic applications .


Molecular Structure Analysis

The empirical formula of 1-(3-Chlorophenyl)-piperazine is C10H13ClN2 . Its molecular weight on a free base basis is 196.68 .


Chemical Reactions Analysis

1-(3-Chlorophenyl)-piperazine is a component of many illicit products and is used in the manufacture of substances . It is also a central nervous system stimulant with a potency of 10% that of d-amfetamine .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)-piperazine hydrochloride is a white solid . It is soluble in methanol . Its melting point is 210-214 °C (dec.) (lit.) .

Mechanism of Action

The activity of 1-(3-Chlorophenyl)-piperazine is mainly due to its major metabolite, 1-(3’-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-chlorophenyl)-2-piperazin-1-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15;/h1-3,8,12,14,16H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDXSGHKRJOTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671782
Record name 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride

CAS RN

1185307-80-5
Record name 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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